1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c17-14-7-3-1-5-11(14)9-18-10-13(16(19)20)12-6-2-4-8-15(12)18/h1-8,10H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYUBGJOABBJBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process starts with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form hydrazones. These hydrazones then undergo cyclization to produce the indole core.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the indole family, characterized by a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the 2-fluorophenyl group and the carboxylic acid functional group contributes to its unique chemical behavior and biological activities.
Biological Activities
1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Some notable activities include:
- Anticancer Activity : Indole derivatives have been shown to possess significant anticancer properties. For example, research indicates that similar indole compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins and modulation of signaling pathways .
- Antimicrobial Properties : The indole structure is associated with antimicrobial activity against various pathogens. Studies have demonstrated that compounds with similar structures can inhibit bacterial growth, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Indole derivatives have been investigated for their anti-inflammatory properties. Research shows that they can modulate inflammatory responses, which is beneficial in conditions such as arthritis and other inflammatory diseases .
Anticancer Therapeutics
The anticancer potential of this compound has been explored through various studies. For instance, compounds with similar structures have demonstrated efficacy against different cancer cell lines, including lung carcinoma (A549) and colon cancer (HCT116). A comparative study showed that certain derivatives had lower IC50 values against HCT116 cells, indicating higher potency compared to standard treatments like 5-fluorouracil .
| Compound | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| 7f | HCT116 | 6.76 |
| 7d | HCT116 | 43 |
| Control | A549 | 77.15 |
Antimicrobial Agents
Research has highlighted the antimicrobial properties of indole derivatives. For instance, studies indicate that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making them suitable candidates for developing new antibiotics .
Case Study 1: Indole Derivatives in Cancer Treatment
A study published in Nature focused on the synthesis and evaluation of indole-based compounds for their anticancer activity. The results demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, underscoring their potential as targeted therapies .
Case Study 2: Anti-inflammatory Mechanisms
Another study investigated the anti-inflammatory effects of indole derivatives using animal models. The findings revealed that treatment with these compounds significantly reduced markers of inflammation, suggesting their potential use in managing chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Indole-carboxylic acid derivatives exhibit diverse biological activities depending on the position of the carboxylic acid group and substituents on the indole or aromatic rings. Key comparisons include:
Structure-Activity Relationships (SAR)
- Carboxylic Acid Position : Derivatives with carboxylic acid at C3 (e.g., indole-3-carboxylic acid) often show antioxidant activity but lack enzyme inhibition, whereas C6-substituted analogues (e.g., 4a, 4b) exhibit potent bCSE inhibition .
- Fluorine Substitution: The 2-fluorophenylmethyl group in the target compound may enhance lipophilicity and binding specificity compared to non-fluorinated benzyl derivatives (e.g., 1-benzylindole-3-carboxylic acid) .
- N1 Substitution: Alkylation at N1 (e.g., benzyl, fluorophenylmethyl) is critical for modulating steric and electronic interactions with enzyme active sites.
Enzymatic and Receptor Selectivity
- CSE Inhibition : The target compound’s fluorophenylmethyl group may confer selectivity for bacterial CSE over human CSE, similar to lead compound 2a (3.6-fold selectivity for bCSE) .
- Nuclear Receptor Modulation : Indole-3-carboxylic acid methyl ester derivatives (e.g., compound 95) act as inverse agonists for Nurr1, suggesting that N1 and C3 substitutions influence receptor binding .
Research Findings and Data Tables
Table 1: Comparative Inhibitory Activity of Indole Derivatives
Table 2: Antioxidant Activity of Natural Indole Derivatives
| Compound | DPPH Scavenging (IC50) | TEAC Value | Source |
|---|---|---|---|
| Indole-3-carboxylic acid | 12.5 µM | 0.85 | Bauhinia tarapotensis |
| N-trans-Feruloyltyramine | 8.7 µM | 1.12 | Allium chinense |
Biological Activity
1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential applications in various fields such as pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound features a fluorophenyl substitution at the 2-position of the indole ring, which significantly influences its chemical properties and biological interactions. The presence of the fluorine atom enhances lipophilicity and binding affinity, making it a valuable candidate for drug development.
Target Receptors:
Indole derivatives, including this compound, interact with multiple biological receptors. These interactions can lead to various cellular responses depending on the target receptor type.
Mode of Action:
The compound binds to specific receptors, triggering biochemical pathways that can modulate physiological functions. For instance, it may influence neurotransmitter systems or hormonal pathways.
Biochemical Pathways:
Research indicates that indole derivatives can affect tryptophan metabolism and other related biochemical pathways. This modulation can lead to altered levels of signaling molecules, impacting processes such as inflammation and cell proliferation.
Biological Activities
This compound exhibits several notable biological activities:
- Anticancer Activity: Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. Its structure allows it to interfere with cancer cell growth mechanisms.
- Anti-inflammatory Effects: The compound has been investigated for its potential to reduce inflammation through modulation of immune responses.
- Neuropharmacological Effects: There is emerging evidence that indole derivatives can influence neurological pathways, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies and Experimental Data
Recent studies have highlighted the biological efficacy of this compound:
- Cytotoxicity Assays:
- In Vivo Studies:
- Mechanistic Insights:
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Indole-3-acetic acid | Naturally occurring plant hormone | Plant growth regulator |
| 1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid | Similar structure but different fluorophenyl substitution | Varies; less studied |
| Indole-3-carboxylic acid | Simpler analog without fluorophenyl group | Anticancer activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer :
- Fischer Indole Synthesis : Adapt protocols from structurally similar indole derivatives, such as reacting phenylhydrazine with a fluorinated aldehyde/ketone under acidic conditions (e.g., HCl or H₂SO₄) to form the indole core .
- Coupling Reactions : Use 2-fluorobenzyl halides (e.g., bromide or chloride) with pre-formed indole-3-carboxylic acid derivatives via nucleophilic substitution. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–100°C) to enhance coupling efficiency .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can spectroscopic and crystallographic techniques confirm the structure and regiochemistry of this compound?
- Methodological Answer :
- NMR : Analyze H and C spectra to verify the indole ring (δ 7.0–8.0 ppm for aromatic protons) and fluorobenzyl substituent (δ 4.5–5.5 ppm for benzylic CH₂). F NMR can confirm fluorine position .
- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement. For example, similar fluorinated indoles show planar indole cores with fluorophenyl groups perpendicular to the plane .
- Mass Spectrometry : Use ESI-MS to validate molecular weight (expected [M+H]⁺ ~300–320 Da) .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer :
- Receptor Binding Assays : Test affinity for estrogen receptors (ERα/ERβ) or NAADP receptors using competitive binding assays (radiolabeled ligands, e.g., H-estradiol) .
- Enzyme Inhibition : Screen against cyclooxygenase (COX) or kinases (e.g., JAK2) using fluorometric/colorimetric substrates (e.g., prostaglandin H₂ for COX) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7 for breast cancer) to assess IC₅₀ values .
Advanced Research Questions
Q. How does the position of fluorine substitution (2- vs. 4-fluorophenyl) influence biological activity and physicochemical properties?
- Methodological Answer :
- SAR Analysis : Compare 1-[(2-fluorophenyl)methyl] and 1-[(4-fluorophenyl)methyl] analogs in receptor binding or cytotoxicity assays. Fluorine at the 2-position may enhance steric hindrance, reducing ER binding but improving metabolic stability .
- Computational Modeling : Use docking simulations (AutoDock Vina) to predict interactions with ERα. The 2-fluoro group may disrupt hydrogen bonding compared to 4-fluoro derivatives .
- LogP Measurement : Determine partition coefficients (shake-flask method) to assess hydrophobicity differences. 2-Fluoro derivatives typically have lower LogP due to reduced symmetry .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., ER binding IC₅₀ values) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers or batch effects .
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell passage number, serum-free media) to minimize variability .
- Orthogonal Assays : Validate findings using alternative methods (e.g., SPR for binding kinetics if radioligand assays conflict) .
Q. How can computational methods predict off-target interactions or metabolic pathways for this compound?
- Methodological Answer :
- Docking Studies : Use SwissDock or Glide to screen against the P450 enzyme family (e.g., CYP3A4) to predict metabolic hotspots (e.g., fluorophenyl oxidation) .
- QSAR Modeling : Train models on indole derivative datasets to correlate structural features (e.g., fluorine position) with ADME properties .
- MD Simulations : Simulate binding stability with NAADP receptors over 100 ns trajectories (GROMACS) to assess conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
